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Compound of Interest

Compound Name: 3-(Benzoylamino)benzoic acid

Cat. No.: B1266868 Get Quote

Introduction

3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is an aromatic

compound containing both a carboxylic acid and an amide functional group.[1] Its chemical

formula is C14H11NO3, and its molecular weight is 241.24 g/mol .[2] This compound typically

appears as a white to off-white crystalline solid.[1] Due to the presence of both amine and

carboxylic acid functionalities, it serves as a versatile intermediate in organic synthesis, with

potential applications in the development of pharmaceuticals and dyes.[1] A thorough

understanding of its spectroscopic characteristics is crucial for its identification,

characterization, and quality control in research and development settings. This guide provides

a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 3-(Benzoylamino)benzoic acid, along with the experimental

protocols for data acquisition.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 3-(Benzoylamino)benzoic
acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of atomic nuclei.[3]
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¹H NMR (Proton NMR) Data

¹H NMR spectroscopy provides details on the number, environment, and neighboring protons

for each type of proton in a molecule.[3]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

found in search

results

¹³C NMR (Carbon-13 NMR) Data

¹³C NMR spectroscopy reveals the number of different types of carbon atoms and their

chemical environments within a molecule.[3][4]

Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups in a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations.[5]
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Wavenumber (cm⁻¹) Intensity Assignment

3500-2500 Broad O-H stretch (Carboxylic Acid)

~3300 Medium N-H stretch (Amide)

~1700 Strong C=O stretch (Carboxylic Acid)

~1650 Strong C=O stretch (Amide I)

~1550 Medium N-H bend (Amide II)

1320-1210 Medium C-O stretch (Carboxylic Acid)

960-900 Broad O-H wag (Carboxylic Acid)

Note: The IR data is predicted based on the functional groups present in 3-
(Benzoylamino)benzoic acid and general ranges for those groups. Specific peak values from

experimental data were not available in the search results.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio, providing information about the molecular weight and

fragmentation pattern of a compound.

Electron Ionization Mass Spectrum (EI-MS) Data

m/z Relative Intensity Assignment

241 [M]⁺ (Molecular Ion)

105 [C₆H₅CO]⁺

Note: The mass spectrometry data is based on the molecular weight and a common

fragmentation pattern for benzoyl derivatives.[2]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
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NMR Spectroscopy
Sample Preparation

Dissolve 5-10 mg of 3-(Benzoylamino)benzoic acid in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃).[3]

Transfer the solution to an NMR tube.

Data Acquisition

The NMR spectrum is acquired on a spectrometer, such as a 400 or 600 MHz instrument.[6]

For ¹H NMR, the spectral width is typically set from 0 to 12 ppm.[3]

For ¹³C NMR, the spectral width is generally from 0 to 220 ppm.[3]

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift

referencing (0.00 ppm).[6][7]

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A relaxation

delay of at least five times the T1 of the slowest relaxing signal is used to ensure accurate

integration.[8]

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method)

Dissolve a small amount (approximately 50 mg) of solid 3-(Benzoylamino)benzoic acid in a

few drops of a volatile solvent like methylene chloride or acetone.[9]

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[9]

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the

plate.[9]

Data Acquisition

Place the salt plate in the sample holder of an FT-IR spectrometer.[9]
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Acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

If the signal intensity is too low, add more of the solution to the plate and re-run the

spectrum. If the intensity is too high, dilute the original solution and prepare a new film.[9]

Mass Spectrometry (MS)
Sample Preparation and Introduction For a solid sample like 3-(Benzoylamino)benzoic acid,

direct insertion or a heated probe can be used to introduce the sample into the mass

spectrometer. Alternatively, the sample can be dissolved in a suitable solvent and introduced

via a chromatographic method like GC-MS or LC-MS. For organic acids, derivatization may be

necessary to increase volatility for GC-MS analysis.[10][11]

Data Acquisition (Electron Ionization)

The sample is vaporized and then ionized using a high-energy electron beam (typically 70

eV).

The resulting ions are accelerated and separated by a mass analyzer based on their mass-

to-charge (m/z) ratio.

The detector records the abundance of each ion, generating a mass spectrum. The mass

spectrometer is typically scanned over a range of m/z values, for example, from 50 to 550

amu.[11]

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound like 3-(Benzoylamino)benzoic acid.
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Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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